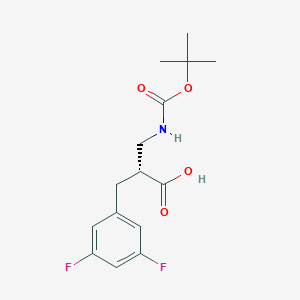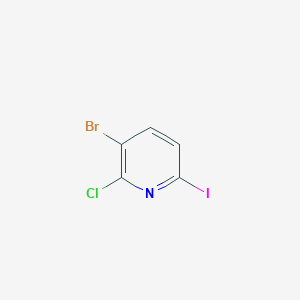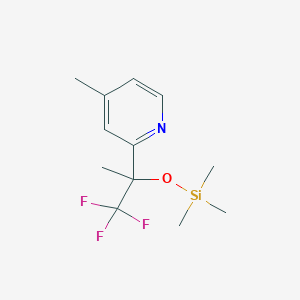
4-Methyl-2-(2,2,2-trifluoro-1-methyl-1-trimethylsilanyloxy-ethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(2,2,2-trifluoro-1-methyl-1-trimethylsilanyloxy-ethyl)pyridine is an organic compound with the molecular formula C12H18F3NOSi and a molecular weight of 277.36 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a trimethylsilanyloxy group, making it a valuable intermediate in various chemical syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2,2,2-trifluoro-1-methyl-1-trimethylsilanyloxy-ethyl)pyridine can be achieved through a multi-step reaction starting from 2-acetyl-4-methylpyridine . The key steps involve:
Formation of the trifluoromethyl intermediate: This step involves the reaction of 2-acetyl-4-methylpyridine with a trifluoromethylating agent under controlled conditions.
Introduction of the trimethylsilanyloxy group: The intermediate is then reacted with a trimethylsilylating agent to introduce the trimethylsilanyloxy group.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(2,2,2-trifluoro-1-methyl-1-trimethylsilanyloxy-ethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(2,2,2-trifluoro-1-methyl-1-trimethylsilanyloxy-ethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals and materials science
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(2,2,2-trifluoro-1-methyl-1-trimethylsilanyloxy-ethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The trimethylsilanyloxy group can act as a protecting group, facilitating selective reactions at other sites on the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: This compound shares a similar trifluoromethyl group but differs in the presence of a methylpropan-2-yl group instead of the trimethylsilanyloxy group.
4-Methyl-2-(1,1,1-trifluoro-2-dimethyl-2-ethyl)pyridine: Another similar compound with a different alkyl group attached to the pyridine ring.
Uniqueness
4-Methyl-2-(2,2,2-trifluoro-1-methyl-1-trimethylsilanyloxy-ethyl)pyridine is unique due to the presence of both trifluoromethyl and trimethylsilanyloxy groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in various chemical syntheses .
Eigenschaften
Molekularformel |
C12H18F3NOSi |
|---|---|
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
trimethyl-[1,1,1-trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl]oxysilane |
InChI |
InChI=1S/C12H18F3NOSi/c1-9-6-7-16-10(8-9)11(2,12(13,14)15)17-18(3,4)5/h6-8H,1-5H3 |
InChI-Schlüssel |
ILQARIAGCLEPBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)C(C)(C(F)(F)F)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13982968.png)

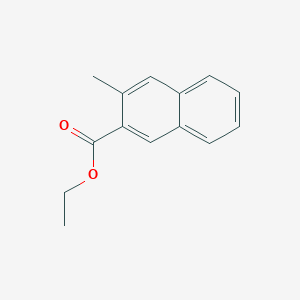
![3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13982993.png)
![Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B13982999.png)
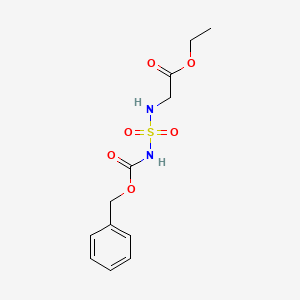

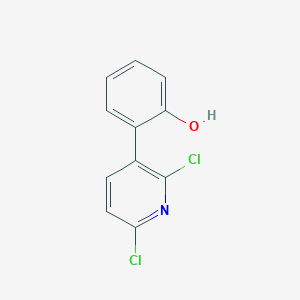
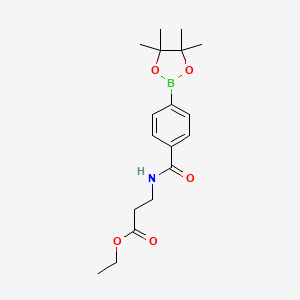

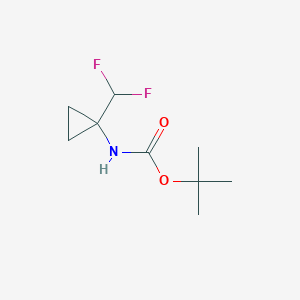
![8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid](/img/structure/B13983033.png)
